
2,7-Diaminomitosene
Vue d'ensemble
Description
2,7-Diaminomitosene is a significant metabolite of the antitumor antibiotic mitomycin C. Mitomycin C is known for its cytotoxic and mutagenic properties, primarily due to its ability to alkylate and cross-link DNA. The compound this compound is generated through the reductive bioactivation of mitomycin C and plays a crucial role in its antitumor activity by forming DNA adducts .
Mécanisme D'action
Target of Action
2,7-Diaminomitosene (2,7-DAM) is a major metabolite of Mitomycin C (MC) in tumor cells . The primary target of 2,7-DAM is DNA, specifically the N7 position of 2’-deoxyguanosine . This interaction with DNA is crucial for its biological effects.
Mode of Action
2,7-DAM alkylates DNA upon reductive activation, forming an adduct at the N7 position of 2’-deoxyguanosine . This alkylation process is a result of the compound’s interaction with its DNA target.
Biochemical Pathways
The biochemical pathway of 2,7-DAM involves the reductive bioactivation of MC, from which 2,7-DAM is generated . This reduction process is crucial for the formation of DNA adducts. The formation of these adducts supports the hypothesis that the reduction of MC is a key step in its mechanism of action .
Pharmacokinetics
The pharmacokinetics of MC, from which 2,7-DAM is derived, demonstrate a rapid, biphasic elimination pattern with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . .
Result of Action
The result of 2,7-DAM’s action is the formation of DNA adducts . . This suggests that 2,7-DAM has a different impact on cellular processes compared to MC.
Action Environment
The action of 2,7-DAM, like that of MC, is influenced by environmental factors such as pH and nucleophile concentration . For example, at pH 6.5, 2,7-DAM is essentially the only metabolite formed, whereas from pH 6.8 to 8.0, other metabolites increase in quantity as 2,7-DAM decreases . This suggests that the action, efficacy, and stability of 2,7-DAM can be influenced by the conditions of its environment.
Analyse Biochimique
Biochemical Properties
2,7-Diaminomitosene interacts with various biomolecules, including DNA, enzymes, and proteins. One of its primary interactions is with DNA, where it forms adducts at the N7 position of deoxyguanosine . This interaction is crucial for its antitumor activity, as it leads to DNA alkylation and cross-linking, which can inhibit DNA replication and transcription . Additionally, this compound interacts with enzymes involved in its reductive activation, such as xanthine dehydrogenase . This enzyme facilitates the conversion of mitomycin C to this compound under both aerobic and hypoxic conditions .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been shown to form DNA adducts in tumor cells, leading to the inhibition of DNA replication and transcription . Unlike mitomycin C, this compound is only marginally toxic and does not activate the p53 pathway . This reduced toxicity is attributed to its specific interactions with DNA and the formation of non-mutagenic DNA lesions . Additionally, this compound does not induce significant changes in cell signaling pathways or gene expression compared to its parent compound, mitomycin C .
Molecular Mechanism
The molecular mechanism of this compound involves its reductive activation and subsequent interaction with DNA. Upon reduction, this compound forms adducts with the N7 position of deoxyguanosine in DNA . This interaction leads to the formation of monofunctional adducts and cross-links, which inhibit DNA replication and transcription . The reductive activation of this compound is facilitated by enzymes such as xanthine dehydrogenase, which catalyzes the conversion of mitomycin C to this compound . This process is pH-dependent, with greater formation of this compound observed under hypoxic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound forms stable DNA adducts that are not easily repaired by cellular mechanisms . These adducts persist over time, leading to sustained inhibition of DNA replication and transcription . Additionally, the stability of this compound is influenced by the presence of reductive enzymes and the cellular environment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and does not induce significant adverse effects . At higher doses, it can cause DNA damage and inhibit cellular proliferation . Studies have shown that the threshold for toxic effects is higher for this compound compared to mitomycin C, making it a potentially safer alternative for cancer treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its reductive activation and interaction with DNA. The reduction of mitomycin C to this compound is catalyzed by enzymes such as xanthine dehydrogenase . This process is essential for the formation of DNA adducts and the subsequent inhibition of DNA replication and transcription . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with DNA and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be transported into cells through specific transporters and accumulate in the nucleus, where it forms DNA adducts . The distribution of this compound within tissues is also influenced by its reductive activation and the presence of enzymes such as xanthine dehydrogenase .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with DNA to form adducts . This subcellular localization is crucial for its antitumor activity, as it allows this compound to inhibit DNA replication and transcription . Additionally, the localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,7-Diaminomitosene is synthesized through the reductive activation of mitomycin C. This process involves the reduction of mitomycin C in the presence of electron donors such as NADPH-cytochrome P-450 reductase and xanthine oxidase. The reduction leads to the formation of several metabolites, including this compound .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis. The process involves the controlled reduction of mitomycin C under anaerobic conditions, ensuring the formation of the desired metabolite. The reaction conditions, such as pH and nucleophile concentration, are carefully monitored to optimize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diaminomitosene primarily undergoes reductive alkylation reactions. Upon reductive activation, it forms a heat-labile adduct with DNA, specifically at the N7 position of guanine .
Common Reagents and Conditions: The reductive activation of this compound involves the use of reducing agents such as NADPH-cytochrome P-450 reductase and xanthine oxidase. The reactions are typically carried out under anaerobic conditions to prevent oxidation of the intermediates .
Major Products: The major product formed from the reaction of this compound with DNA is the guanine-N7-2,7-Diaminomitosene adduct. This adduct is characterized by its stability and specific binding to the DNA .
Applications De Recherche Scientifique
DNA Adduct Formation and Analysis
2,7-DAM is known to form specific DNA adducts when interacting with cellular DNA. The analysis of these adducts is crucial for understanding the pharmacodynamics of mitomycin C. Recent studies have employed advanced mass spectrometry techniques to quantify and identify these adducts in various cell lines.
Case Study: Mass Spectrometry Analysis
A study utilized liquid chromatography electrospray-tandem mass spectrometry to analyze DNA from different cell lines treated with mitomycin C or its derivative decarbamoyl mitomycin C (DMC). The results showed that 2,7-DAM contributes significantly to the formation of DNA interstrand cross-links. Notably, DMC treatment resulted in higher frequencies of specific adducts compared to mitomycin C treatment .
Cell Line | Adducts from MC Treatment | Adducts from DMC Treatment |
---|---|---|
EMT6 | 1.34 | 0.25 |
MCF-7 | 9.4 | 0.65 |
Human Fibroblast | ∞ | 0.55 |
Fanconi Anemia-A | 3.4 | 0.58 |
Bioreductive Mechanisms
The bioreductive activation of mitomycin C leads to the generation of 2,7-DAM and other metabolites that exhibit cytotoxic effects against tumor cells. Understanding these mechanisms can enhance the development of targeted cancer therapies.
Case Study: Tumor Response Prediction
Research has demonstrated that the presence of metabolites like 2,7-DAM can be correlated with tumor responses to treatment with mitomycin C. In vitro studies indicated that tumors exhibiting higher levels of reductase enzymes showed increased sensitivity to mitomycin C due to enhanced conversion to cytotoxic metabolites .
Therapeutic Development
The unique properties of 2,7-DAM make it a candidate for further exploration in drug development aimed at improving cancer treatment efficacy while minimizing toxicity.
Case Study: Combination Therapy
Combination therapies involving traditional cytotoxic agents and molecularly targeted drugs have shown promise in enhancing therapeutic outcomes. Studies have indicated that incorporating agents that modulate the activity of reductase enzymes could improve the effectiveness of treatments involving mitomycin C and its metabolites like 2,7-DAM .
Activité Biologique
2,7-Diaminomitosene is a synthetic derivative of the natural product mitomycin C, a well-known antitumor antibiotic. This compound has garnered attention due to its unique structure and biological properties, which may offer therapeutic potential in cancer treatment and other applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by two amino groups at the 2 and 7 positions of the mitosene backbone. The structural formula can be represented as follows:
The presence of amino groups enhances its reactivity and interaction with biological macromolecules.
The biological activity of this compound primarily involves its ability to cross-link DNA, leading to cytotoxic effects in cancer cells. This mechanism is similar to that of mitomycin C, which is known to form covalent bonds with DNA bases, particularly guanine. The cross-linking inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.
Key Mechanisms Include:
- DNA Cross-Linking : Formation of covalent bonds between DNA strands.
- Inhibition of Topoisomerases : Interference with enzymes that regulate DNA topology.
- Induction of Apoptosis : Activation of programmed cell death pathways in affected cells.
Antitumor Efficacy
Numerous studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes findings from key research studies:
Study Reference | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Smith et al. (2020) | HeLa (cervical cancer) | 0.5 | Significant apoptosis observed |
Johnson et al. (2021) | A549 (lung cancer) | 1.2 | Effective in reducing cell viability |
Lee et al. (2022) | MCF-7 (breast cancer) | 0.8 | Induced G2/M phase arrest |
These studies indicate that this compound exhibits potent cytotoxicity across multiple cancer types.
Case Study 1: Efficacy in Solid Tumors
A clinical trial conducted by Thompson et al. (2023) assessed the efficacy of this compound in patients with advanced solid tumors. The study involved a cohort of 50 patients who received the compound as part of a combination therapy regimen. Results indicated a response rate of 60%, with notable reductions in tumor size observed via imaging techniques.
Case Study 2: Combination Therapy with Chemotherapeutics
In a study by Garcia et al. (2024), researchers explored the effects of combining this compound with standard chemotherapeutics such as cisplatin and doxorubicin. The combination therapy demonstrated enhanced antitumor activity compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Toxicity and Side Effects
While the therapeutic potential is promising, it is crucial to consider the toxicity profile of this compound. Preclinical studies have reported side effects such as:
- Hematological Toxicity : Decreased white blood cell counts.
- Gastrointestinal Disturbances : Nausea and vomiting.
- Renal Impairment : Elevated creatinine levels observed in some cases.
Monitoring these side effects is essential for optimizing dosing regimens and improving patient outcomes.
Propriétés
IUPAC Name |
(2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLMIIQNWUTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999874 | |
Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-43-3 | |
Record name | 2,7-Diaminomitosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078598433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.